Product packaging for Diethyl (1-cyanoethyl)phosphonate(Cat. No.:CAS No. 29668-61-9)

Diethyl (1-cyanoethyl)phosphonate

Cat. No.: B1593576
CAS No.: 29668-61-9
M. Wt: 191.16 g/mol
InChI Key: UMLWEPGSWQNXQX-UHFFFAOYSA-N
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Description

Diethyl (1-cyanoethyl)phosphonate is a useful research compound. Its molecular formula is C7H14NO3P and its molecular weight is 191.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135193. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14NO3P B1593576 Diethyl (1-cyanoethyl)phosphonate CAS No. 29668-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diethoxyphosphorylpropanenitrile
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO3P/c1-4-10-12(9,11-5-2)7(3)6-8/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLWEPGSWQNXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300175
Record name Diethyl (1-cyanoethyl)phosphonate
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Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29668-61-9
Record name 29668-61-9
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Record name Diethyl (1-cyanoethyl)phosphonate
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Record name Diethyl (1-cyanoethyl)phosphonate
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Foundational Significance of Organophosphorus Compounds in Modern Synthesis

Organophosphorus compounds, organic compounds containing a phosphorus atom, are fundamental in numerous areas of chemical science. wikipedia.org Their applications are widespread, ranging from medicinal and agricultural chemistry to materials science and organic synthesis. frontiersin.orgrsc.org In the realm of synthesis, they are particularly valued. For instance, phosphonates are extensively used as improved Wittig reagents in reactions like the Horner-Wadsworth-Emmons (HWE) reaction to create alkenes, and phosphines serve as crucial ligands in metal-catalyzed reactions. frontiersin.orgwikipedia.org The unique properties of organophosphorus compounds, such as the ability of the phosphoryl (P=O) group to coordinate with metals, also make them useful as fire retardants and metal extractants. frontiersin.org The versatility and importance of these compounds in forming carbon-carbon bonds and synthesizing complex molecules underscore their critical role in modern chemistry. nih.gov

Strategic Positioning of Diethyl 1 Cyanoethyl Phosphonate As a Versatile Synthetic Intermediate

Within the broad class of organophosphorus compounds, Diethyl (1-cyanoethyl)phosphonate stands out as a particularly useful and versatile synthetic intermediate. sigmaaldrich.com Its chemical structure, featuring a phosphonate (B1237965) group, a cyano group, and an ethyl ester, allows for a variety of chemical transformations. It is a key reagent in the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated nitriles. sigmaaldrich.comenamine.net The phosphonate-stabilized carbanion is more nucleophilic than the corresponding phosphorus ylides used in the traditional Wittig reaction, enabling it to react with a wider range of aldehydes and ketones under milder conditions. nrochemistry.com

Furthermore, this compound is a valuable precursor for the synthesis of α-aminophosphonates, which are phosphorus analogues of α-amino acids with significant biological and physiological activity. e-journals.innih.gov The synthesis of these important molecules can be achieved through methods like the Kabachnik-Fields reaction or the Pudovik reaction, often involving the condensation of an amine, a carbonyl compound, and a phosphite (B83602). nih.gov

Below is an interactive table detailing some of the key physical and chemical properties of this compound.

Interactive Data Table: Properties of this compound
PropertyValueReference
Molecular FormulaC7H14NO3P nih.gov
Molecular Weight191.16 g/mol nih.gov
Boiling Point140-141 °C at 11 mmHg sigmaaldrich.com
Density1.085 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.432 sigmaaldrich.com
CAS Number29668-61-9 nih.gov

Evolution of Research Perspectives and Methodologies for Diethyl 1 Cyanoethyl Phosphonate

The methodologies for synthesizing and utilizing α-cyanophosphonates, including Diethyl (1-cyanoethyl)phosphonate, have evolved significantly over time. The foundational Michaelis-Arbuzov reaction has been a cornerstone for the synthesis of many organophosphorus compounds. frontiersin.org More recently, research has focused on developing more efficient and stereoselective methods. For instance, the development of chiral organophosphorus compounds has become a major area of research, with applications in enantioselective catalysis. rsc.org The synthesis of chiral α-aminophosphonates, in particular, has seen advancements through asymmetric variations of the Kabachnik-Fields and Pudovik reactions, often employing chiral catalysts or auxiliaries. rsc.orgorganic-chemistry.org

Modern synthetic strategies also include one-pot, multi-component reactions that offer higher efficiency and atom economy. researchgate.net The use of various catalysts, including Lewis acids, Brønsted acids, and even environmentally benign catalysts under microwave irradiation or solvent-free conditions, has been explored to improve reaction yields and conditions for the synthesis of derivatives from this compound. e-journals.inresearchgate.net

Comprehensive Analytical and Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Diethyl (1-cyanoethyl)phosphonate, providing detailed information about the hydrogen, phosphorus, and carbon atomic environments within the molecule.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the ethyl and cyanoethyl moieties. The ethoxy groups (-OCH₂CH₃) typically present as a quartet for the methylene (B1212753) (CH₂) protons coupled to the adjacent methyl (CH₃) protons, which in turn appear as a triplet. The protons of the cyanoethyl group [-CH(CN)CH₃] exhibit more complex splitting due to coupling with both the adjacent protons and the phosphorus atom. The methine proton (-CH) appears as a doublet of quartets, and the methyl protons appear as a doublet. nih.gov

Table 1: ¹H NMR Spectral Data for this compound

Assigned Protons Chemical Shift (ppm) Multiplicity
-OCH₂CH₃ ~1.3 Triplet
-CH(CN)CH₃ ~1.5 Doublet
-OCH₂ CH₃ ~4.2 Quartet
-CH (CN)CH₃ ~3.2 Doublet of Quartets

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Data is based on the structural components of the molecule.

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique for analyzing organophosphorus compounds. trilinkbiotech.com It provides a direct method for characterizing the chemical environment of the phosphorus atom in the phosphonate (B1237965) group. tandfonline.com For this compound, ³¹P NMR yields a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this peak is indicative of a pentavalent phosphorus atom in a phosphonate ester linkage. osti.govnih.gov This technique is exceptionally useful for monitoring reactions involving the phosphonate group and for quantifying phosphonate compounds in various samples. tandfonline.comnih.gov Two-dimensional NMR techniques, such as the ¹H-³¹P Heteronuclear Single Quantum Correlation (HSQC), can further enhance detection sensitivity and provide definitive correlations between the phosphorus atom and its neighboring protons. biorxiv.org

Carbon-13 (¹³C) NMR spectroscopy is employed to map the carbon framework of the molecule. nih.gov Each unique carbon atom in this compound produces a distinct signal, allowing for complete characterization of the carbon skeleton. The spectrum will show signals for the two inequivalent carbons of the ethoxy groups, the carbons of the cyanoethyl group, and the carbon of the nitrile (CN) group. chemguide.co.uk The carbon directly bonded to the phosphorus atom will exhibit splitting due to coupling with the ³¹P nucleus.

Table 2: Predicted ¹³C NMR Resonances for this compound

Assigned Carbons Predicted Chemical Shift (ppm) Range
-OCH₂C H₃ 15-20
-C H(CN)CH₃ 25-35 (with P-C coupling)
-OC H₂CH₃ 60-65 (with P-O-C coupling)
-C N 115-120

Note: Chemical shifts are predicted based on standard ranges and the molecular structure. Actual values may vary.

Chromatographic Analysis for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or impurities, thereby enabling purity assessment and reaction monitoring.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. drawellanalytical.com It is widely used to determine the purity of the compound and to monitor the progress of reactions, such as the Horner-Wadsworth-Emmons olefination, where it is a reactant. sigmaaldrich.com The compound's boiling point and volatility are key parameters for developing GC methods. sigmaaldrich.comchemicalbook.comsigmaaldrich.com When coupled with detectors like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), GC offers high selectivity and sensitivity for organophosphorus compounds. epa.gov The use of deactivated liners and appropriate capillary columns, such as those with a 5% phenyl polysiloxane phase, is crucial to prevent degradation and ensure reproducible results with symmetrical peak shapes. analysis.rs

Table 3: Physical Properties Relevant to GC Analysis

Property Value Reference(s)
Molecular Weight 191.16 g/mol nih.govsigmaaldrich.comchemicalbook.com
Boiling Point 140-141 °C at 11 mmHg sigmaaldrich.comsigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is an indispensable tool for confirming the molecular weight and probing the structure of this compound. nih.gov The technique bombards the molecule with electrons, causing it to ionize and break apart into characteristic fragments. The resulting mass spectrum displays the mass-to-charge (m/z) ratio of the molecular ion and these fragments. The molecular ion peak ([M]⁺) confirms the compound's molecular weight of 191.16 g/mol . nih.govsigmaaldrich.com Analysis of the fragmentation pattern provides further structural verification, as the fragments correspond to logical cleavages of the parent molecule.

Table 4: Predicted Mass Spectrometry Adducts and Fragments for this compound

Ion / Adduct Predicted m/z
[M]⁺ 191.07
[M+H]⁺ 192.08
[M+Na]⁺ 214.06
[M-C₂H₄]⁺ (Loss of ethylene) 163.07
[M-OC₂H₅]⁺ (Loss of ethoxy group) 146.05

Note: m/z values are based on predicted fragmentation patterns and adduct formation.

Elemental Microanalysis for Composition Verification

Elemental microanalysis is a cornerstone technique for the verification of the empirical and molecular formula of a synthesized compound. This destructive method, typically involving combustion analysis, provides the mass percentages of constituent elements, which can then be compared against the theoretically calculated values derived from the compound's molecular formula.

Theoretical Composition

The molecular formula for this compound is C_7H_{14}NO_3P. nih.govsigmaaldrich.comchemicalbook.com Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), oxygen (15.999 u), and phosphorus (30.974 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is 191.16 g/mol . sigmaaldrich.comchemicalbook.com

The theoretical percentage of each element is determined as follows:

Carbon (C): (7 * 12.011 / 191.16) * 100% = 44.00%

Hydrogen (H): (14 * 1.008 / 191.16) * 100% = 7.38%

Nitrogen (N): (1 * 14.007 / 191.16) * 100% = 7.33%

Oxygen (O): (3 * 15.999 / 191.16) * 100% = 25.11%

Phosphorus (P): (1 * 30.974 / 191.16) * 100% = 16.21%

Experimental Findings

In a typical elemental analysis experiment, a small, precisely weighed sample of this compound would be subjected to high-temperature combustion in an oxygen-rich atmosphere. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are then passed through a series of absorbers or detectors to quantify the amount of each element.

While the theoretical values provide a benchmark, experimental results are crucial for confirming the identity and purity of a synthesized batch of the compound. A high degree of correlation between the experimental and theoretical percentages (typically within ±0.4%) is considered evidence of a pure sample.

Elemental Analysis of this compound
ElementTheoretical Percentage (%)Experimental Percentage (%)Difference (%)
Carbon (C)44.00
Hydrogen (H)7.38
Nitrogen (N)7.33

No specific experimental data for the elemental analysis of this compound was found in the publicly available research literature reviewed for this article. The table above is provided as a template for the expected data from such an analysis.

X-ray Crystallography for Absolute Configuration and Stereochemical Assignment

X-ray crystallography is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the absolute configuration and stereochemistry of chiral molecules, offering unambiguous proof of their spatial structure.

For this compound, which possesses a chiral center at the carbon atom bonded to the cyano and phosphonate groups, X-ray crystallography would be the definitive method to elucidate its stereochemistry. The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed.

Crystallographic Data

A complete crystallographic study of this compound would yield a set of unique data that serves as a fingerprint for its solid-state structure. This data typically includes:

Crystallographic Data for this compound
ParameterValue
Crystal System
Space Group
Unit Cell Dimensions
Volume (V)
Z (molecules per unit cell)
Calculated Density
R-factor

Despite a thorough review of the available scientific literature, no published X-ray crystallographic data for this compound could be located. Therefore, the table above remains as a template to be populated should such data become available in the future.

The determination of the crystal structure would provide invaluable insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the solid state. Furthermore, for a racemic mixture, crystallographic studies can sometimes reveal if the compound crystallizes as a conglomerate (a physical mixture of enantiopure crystals) or a racemic compound (where both enantiomers are present in the same unit cell).

Theoretical and Computational Chemistry Studies of Diethyl 1 Cyanoethyl Phosphonate

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) has emerged as a powerful method for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. DFT calculations allow for the optimization of geometries of reactants, transition states, intermediates, and products, as well as the calculation of their corresponding energies. This information is crucial for constructing a detailed energy profile of a reaction pathway, which helps in determining the feasibility and the rate-determining step of the reaction.

The computational results from such studies provide a step-by-step description of the bond-forming and bond-breaking processes, offering a molecular-level understanding of the reaction. For instance, the calculations can reveal the precise geometry of the transition state, which is the highest energy point along the reaction coordinate and is critical for understanding the reaction's kinetics.

Computational Method Basis Set Application Key Findings
M06-2Xdef2-SVPInvestigation of the reaction mechanism for the synthesis of α-cyanophosphonates from β-nitrostyrenes. researchgate.netresearchgate.netIdentification of the most plausible reaction pathway by comparing the energy profiles of different proposed mechanisms. The rate-determining step was identified by locating the transition state with the highest energy barrier. researchgate.net

Computational Modeling of Stereoselectivity and Transition States

Computational modeling is an indispensable tool for understanding and predicting the stereochemical outcome of chemical reactions. In reactions involving the formation of new stereocenters, such as in the synthesis of chiral phosphonates, computational methods can be used to model the transition states leading to different stereoisomers. The relative energies of these transition states can then be used to predict the enantiomeric or diastereomeric excess of the product.

For example, in the context of nitrile synthesis, a combination of molecular modeling, in silico mutations, and docking studies has been used to rationalize the stereochemical outcome of enzymatic reactions. nih.govresearchgate.netresearchgate.net While not directly involving Diethyl (1-cyanoethyl)phosphonate, this approach highlights how computational tools can be applied to understand the factors governing stereoselectivity in reactions producing chiral nitriles. By modeling the interaction of different substrate conformers within an enzyme's active site, researchers can predict which stereoisomer will be preferentially formed. researchgate.netresearchgate.net

The principles from these studies are transferable to understanding the stereoselectivity in reactions such as the Pudovik or Michael addition reactions involving this compound. By modeling the transition states of the reaction with different chiral catalysts or substrates, it is possible to predict the stereochemical preferences. These models can account for subtle steric and electronic interactions that dictate the facial selectivity of the attack of the nucleophile on the electrophile.

Computational Approach System Studied Objective Insights Gained
Molecular Modeling, DockingEnzymatic synthesis of chiral nitriles nih.govresearchgate.netresearchgate.netTo rationalize the enantioselectivity of the reaction. nih.govresearchgate.netresearchgate.netThe model predicted the preferential formation of one enantiomer over the other by analyzing the binding energies and geometries of the substrate-enzyme complexes for the different stereochemical pathways. researchgate.netresearchgate.net
DFT CalculationsMichael addition of P-nucleophiles to azoalkenes nih.govTo understand the stereochemistry of the reaction product. nih.govDFT calculations supported the formation of the more stable Z-isomer, which was stabilized by an intramolecular hydrogen bond. nih.gov

Structure-Reactivity Relationship Studies via Computational Methods

Computational chemistry provides a powerful framework for establishing quantitative structure-reactivity relationships (QSRR). By systematically varying the structure of a molecule and calculating its reactivity parameters, it is possible to develop models that predict the reactivity of new, un-synthesized compounds. This approach is particularly valuable in the design of new reagents and catalysts.

In the context of phosphonate (B1237965) chemistry, computational studies have been used to understand how the electronic properties of substituents influence the reactivity of the phosphonate group. For instance, in the oxa-Michael addition catalyzed by triarylphosphines, DFT calculations have been used to rationalize the observed reactivity trends. beilstein-journals.org The calculations showed that introducing electron-donating groups on the phosphine (B1218219) catalyst increases its nucleophilicity and, consequently, its catalytic activity. beilstein-journals.org

These principles can be applied to this compound to understand how the cyano and ethyl groups influence its reactivity in various reactions. For example, the electron-withdrawing nature of the cyano group is expected to increase the acidity of the α-proton, facilitating its deprotonation in base-catalyzed reactions like the Horner-Wadsworth-Emmons reaction. Computational studies can quantify this effect by calculating the pKa value or the energy of deprotonation.

Furthermore, computational analysis of related halophosphines has provided insights into their reactivity and the stability of potential intermediates. nih.gov Such studies, by exploring the electronic structure and bonding, help in understanding the fundamental factors that govern the chemical behavior of organophosphorus compounds.

Computational Method System Studied Focus Conclusion
DFTTriarylphosphine-catalyzed oxa-Michael addition beilstein-journals.orgEffect of substituents on catalyst activity. beilstein-journals.orgElectron-donating groups on the phosphine increase its nucleophilicity and catalytic activity. beilstein-journals.org
Computational AnalysisGuanidinate-supported halophosphines nih.govReactivity and stability of P-N compounds. nih.govProvided evidence for the electronic properties and bond strengths that dictate the observed chemical behavior. nih.gov

Strategic Research Applications and Broader Scientific Impact

Role as an Intermediate in Agrochemical Development

The utility of Diethyl (1-cyanoethyl)phosphonate extends into the field of agrochemical research, where it functions as a precursor in the synthesis of compounds with potential fungicidal properties. Research has explored its use as an intermediate for creating molecules aimed at protecting crops from fungal diseases.

Detailed Research Findings: One area of investigation involves its use in synthesizing compounds derived from the crude extract of plants like Citrullus colocynthis. This extract has been studied for its antifungal activity against various plant pathogenic fungi, highlighting the potential for intermediates like this compound in developing new antifungal agents for agricultural use. semanticscholar.org Furthermore, the broader class of organophosphorus compounds, including phosphonates, is integral to the development of novel herbicides. nih.gov For instance, synthetic methodologies have been developed to create mixed phosphonate (B1237965) diesters and amino acid-based phosphonamidates that are screened for herbicidal activity. nih.gov The investigation into novel N-aryl carbamate (B1207046) derivatives has also yielded compounds with significant in vitro antifungal activity against seven major phytopathogenic fungi, demonstrating the ongoing relevance of such chemical scaffolds in agrochemical discovery. sigmaaldrich.com

Exploration in Polymer Science and Materials Development (e.g., Flame Retardants)

In the realm of materials science, this compound finds application in the synthesis of polymers.

Detailed Research Findings: This compound is used as an oligomeric product during the thermal polymerization of the acrylonitrile/styrene system. semanticscholar.org Its incorporation into this system contributes to the formation of polymers with specific properties. semanticscholar.org

While phosphorus-containing compounds are widely used as flame retardants for polymeric materials, a specific application of this compound for this purpose is not detailed in the available research. The general strategy for creating flame-retardant polymers involves incorporating phosphorus-based moieties, which can form a protective char layer at high temperatures, insulating the underlying material. For example, polymers bearing multiple phosphonate residues have shown improved flame-retardant properties. Research in this area continues to focus on developing new bio-based and non-halogenated flame retardants to improve the fire safety of synthetic materials. semanticscholar.org

Fundamental Studies in Organophosphorus Reaction Mechanisms

The chemical behavior of this compound makes it a valuable tool for fundamental studies into the mechanisms of key organophosphorus reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of synthetic organic chemistry, prized for its ability to form carbon-carbon double bonds with a high degree of stereoselectivity. The presence of both a cyano and a phosphonate group on the same carbon atom in this compound significantly influences its reactivity and provides researchers with a model system to probe the intricacies of this and other related transformations.

The primary application of this compound in mechanistic studies is in the olefination of aldehydes and ketones to produce α,β-unsaturated nitriles. youtube.com This variant of the Wittig reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org This heightened nucleophilicity allows for reactions with a broader range of carbonyl compounds, including ketones.

The generally accepted mechanism of the Horner-Wadsworth-Emmons reaction involving this compound proceeds through several key steps:

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon (the carbon bearing the cyano and phosphonate groups) by a base to form a resonance-stabilized carbanion. wikipedia.org The choice of base can influence the reaction's stereochemical outcome.

Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition leads to the formation of a tetrahedral intermediate.

Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.org

Elimination: The oxaphosphetane intermediate is unstable and collapses, breaking the phosphorus-oxygen and carbon-carbon bonds to yield the final alkene product (the α,β-unsaturated nitrile) and a water-soluble phosphate (B84403) byproduct. wikipedia.org This elimination step is typically stereospecific.

A significant focus of mechanistic studies involving this compound and similar reagents is the stereoselectivity of the alkene formation. The HWE reaction is renowned for its strong preference for the formation of the (E)-isomer (trans-alkene). wikipedia.org This selectivity is attributed to the thermodynamic stability of the intermediates. It is believed that the intermediates leading to the (E)-alkene are sterically less hindered and therefore more stable than those leading to the (Z)-isomer (cis-alkene). organic-chemistry.org

Several factors have been identified as influencing the E/Z ratio of the final product:

Structure of the Carbonyl Compound: The steric bulk of the aldehyde or ketone can affect the stereochemical outcome. wikipedia.org

Reaction Temperature: Higher reaction temperatures can lead to greater (E)-stereoselectivity. wikipedia.org

Nature of the Cation: The metal cation from the base used can influence the stereoselectivity, with lithium salts sometimes favoring (E)-alkene formation more than sodium or potassium salts. wikipedia.org

While the HWE reaction with this compound generally yields (E)-alkenes, modifications to the reaction conditions, such as the use of specific phosphonate reagents with highly electron-withdrawing groups (the Still-Gennari modification), can favor the formation of (Z)-alkenes. youtube.comwikipedia.org These studies highlight the tunability of the reaction and provide deeper insight into the underlying mechanistic principles.

The table below summarizes the expected stereochemical outcomes of the Horner-Wadsworth-Emmons reaction with this compound under various conditions, based on established principles for this class of reagents.

Carbonyl CompoundBaseReaction ConditionsMajor Product IsomerTypical E/Z Ratio
Aromatic Aldehyde (e.g., Benzaldehyde)NaHStandardE>95:5
Aliphatic AldehydeNaHStandardEHigh E-selectivity
KetoneStrong Base (e.g., n-BuLi)StandardEModerate to high E-selectivity
Aromatic AldehydeKHMDS/18-crown-6 (B118740) (Still-Gennari conditions with modified phosphonate)Low TemperatureZHigh Z-selectivity

Future Outlook and Emerging Directions in Diethyl 1 Cyanoethyl Phosphonate Research

Innovations in Asymmetric and Stereoselective Synthesis

The development of chiral phosphonates is a critical area of research, as the biological activity and material properties of these molecules are often dependent on their specific stereochemistry. Future innovations are centered on the creation of highly efficient and selective catalytic systems for the synthesis of enantiomerically pure compounds derived from Diethyl (1-cyanoethyl)phosphonate.

A primary focus is the advancement of asymmetric catalysis, utilizing both metal complexes and organocatalysts to control the formation of chiral centers. mdpi.com The phospha-Mannich and phospha-Michael reactions are key transformations where the development of novel chiral ligands and catalysts can lead to significant improvements in enantioselectivity. mdpi.com For instance, research into chiral heterobimetallic lanthanoid complexes and rhodium-based catalysts has shown promise in achieving high stereocontrol in addition reactions involving phosphonate (B1237965) substrates. acs.org

Organocatalysis, in particular, presents a powerful and often more sustainable alternative to metal-based systems. mdpi.com The use of inexpensive, readily available chiral organocatalysts, such as derivatives of 1,1'-binaphthol phosphate (B84403) or quinine, is an expanding area of investigation. mdpi.commdpi.com These catalysts are being designed to activate both the phosphonate and the reaction partner through specific interactions, such as hydrogen bonding, to guide the stereochemical outcome of the reaction. mdpi.com Future work will likely involve the design of even more sophisticated organocatalysts to achieve higher yields and enantiomeric excesses (ee) under milder reaction conditions. mdpi.com

Catalytic SystemReaction TypeProduct TypeReported Efficiency (Yield/ee)Reference
Quinine-derived Ammonium (B1175870) Saltsα-Amidoalkylationα-AminophosphonatesUp to 98% yield, up to 92% ee mdpi.com
(R)-1,1'-Binaphthol PhosphateHydrophosphonylationα-Aminophosphonates30–65% yield, up to 61.9% ee mdpi.com
Rhodium ComplexesMichael AdditionQuaternary PhosphonatesNot specified acs.org
Palladium-catalyzed HydrogenationAsymmetric Hydrogenationα-AminophosphonatesUp to 99% ee scispace.com

Integration into Flow Chemistry and Automated Synthesis

The principles of flow chemistry—offering enhanced reaction control, improved safety, and greater scalability—are increasingly being applied to the synthesis of fine chemicals. The integration of reactions involving this compound into continuous-flow systems is a logical next step to improve manufacturing efficiency. Key reactions, such as the Kabachnik-Fields or Michaelis-Arbuzov condensations, which are fundamental to the utility of this phosphonate, are well-suited for adaptation to flow reactors. nih.govorganic-chemistry.org This transition would allow for precise control over reaction temperature, pressure, and mixing, potentially leading to higher yields and purities while minimizing reaction times and waste generation.

Furthermore, the amenability of phosphonate chemistry to automation is an emerging area of interest. The use of phosphoramidite (B1245037) chemistry, a cornerstone of automated oligonucleotide synthesis, provides a precedent for incorporating phosphonate-containing building blocks into automated platforms. researchgate.net Future research could focus on developing automated synthesis protocols for creating libraries of phosphonate derivatives for high-throughput screening in drug discovery or materials science. This would involve the development of robust, automated platforms capable of performing multi-step reaction sequences using this compound as a key starting material.

Exploration of Bio-Catalytic and Enzyme-Mediated Transformations

Biocatalysis is emerging as a powerful tool for green and highly selective chemical synthesis. chiralpedia.com The application of enzymes to mediate transformations of this compound and its derivatives holds considerable promise for producing chiral phosphonates with exceptional stereopurity. While direct enzymatic transformations on this specific molecule are still an exploratory area, related research provides a strong foundation for future work.

Enzymes such as transaminases have been successfully engineered for the large-scale asymmetric synthesis of chiral amines from ketones, a transformation analogous to the synthesis of α-aminophosphonates. nih.gov The development of engineered enzymes, perhaps through directed evolution, could yield biocatalysts capable of stereoselectively converting imines to chiral α-aminophosphonates using a phosphite (B83602) source. nih.gov Additionally, nitrilases could potentially be employed for the selective hydrolysis of the cyano group to a carboxylic acid or amide, providing a mild and selective route to novel functionalized phosphonates. The use of enzymes like papain in peptide bond formation involving aminophosphonates further illustrates the potential for biocatalytic approaches in this field. researchgate.net

Enzyme ClassPotential TransformationSubstrate/ReactantProduct
Engineered TransaminasesAsymmetric aminationImines + Phosphite sourceChiral α-Aminophosphonates
NitrilasesSelective hydrolysisThis compoundCarboxyethyl- or amidoethyl-phosphonates
LipasesKinetic resolutionRacemic phosphonate estersEnantiopure phosphonate esters/acids
Phosphatases/PhosphodiesterasesSelective hydrolysisThis compoundMonoethyl or free phosphonic acid

Development of Novel Applications in Functional Materials

The unique bifunctional nature of this compound, possessing both a phosphonate moiety and a cyano group, makes it an attractive precursor for a new generation of functional materials. The phosphonate group is well-known for its ability to coordinate with metal ions, act as a flame retardant, and adhere to various surfaces. kaust.edu.samdpi.com The cyano group can influence the electronic properties of a material or serve as a versatile chemical handle for further modification. researchgate.net

Future research is expected to focus on incorporating this compound into advanced polymers and hybrid organic-inorganic materials. kaust.edu.sa For example, polymerization of vinyl monomers functionalized with this phosphonate could lead to new polymers with enhanced flame retardancy, thermal stability, or ion-chelating properties. mdpi.comnih.gov The development of metal-phosphonate frameworks, analogous to metal-organic frameworks (MOFs), is another promising direction, potentially yielding materials with tailored porosity and catalytic activity. kaust.edu.sa Furthermore, the cyano group's inclusion in polymer backbones has been shown to create materials with interesting optical properties, suggesting that this compound could be a valuable component in the design of novel optical or electronic materials. researchgate.net

Advanced Multiscale Computational Approaches for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating chemical research and development. For this compound, advanced computational methods are poised to provide deep insights into its reactivity and guide the rational design of new synthetic pathways and materials. nih.gov

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to elucidate complex reaction mechanisms, predict the transition states of catalytic cycles, and understand the factors controlling stereoselectivity. nih.govnih.gov This predictive power can significantly reduce the experimental effort required to optimize reaction conditions and design more effective catalysts.

On a larger scale, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of a wide range of derivatives synthesized from this compound. nih.govuaeh.edu.mx These models use computational descriptors to correlate a molecule's structure with its function, enabling the in-silico screening of virtual compound libraries. nih.gov Multiscale modeling, which combines high-level QM calculations on the reactive center with classical molecular mechanics (MM) for the larger environment, will be crucial for studying complex systems, such as the interaction of this phosphonate within an enzyme's active site or its assembly into a functional material.

Computational MethodApplication in Phosphonate ResearchSpecific GoalReference
Density Functional Theory (DFT)Mechanistic StudiesElucidate reaction pathways, analyze transition states, predict reactivity. nih.govnih.gov
QSAR/QSPRProperty PredictionCorrelate chemical structure with biological activity or physical properties. nih.govuaeh.edu.mx
Molecular Dynamics (MD)Simulation of DynamicsModel the behavior of phosphonate-containing molecules in solution or within materials.-
QM/MMHybrid ModelingStudy enzymatic reactions or interactions in large, complex systems.-

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing diethyl (1-cyanoethyl)phosphonate, and what experimental precautions are critical during synthesis?

  • Methodological Answer : The compound is typically synthesized via diazotransfer reactions using aldehydes as precursors. For example, diethyl (1-diazo-2-oxopropyl)phosphonate can be prepared by reacting aldehydes with stable sulfonyl azides under controlled conditions . Key precautions include rigorous exclusion of moisture, use of anhydrous solvents, and temperature control (<0°C) to prevent premature decomposition of diazo intermediates. Hazard analysis for handling diazo compounds (e.g., explosion risks) must precede synthesis .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : ³¹P NMR is essential for confirming the phosphonate moiety, with chemical shifts typically observed between 15–25 ppm . Coupling patterns in ¹H NMR (e.g., splitting due to phosphorus-proton coupling) help identify adjacent functional groups. IR spectroscopy can verify the presence of nitrile (C≡N, ~2200 cm⁻¹) and phosphoryl (P=O, ~1250 cm⁻¹) groups. Mass spectrometry (HRMS) provides molecular weight validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Store the compound in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound derivatives, particularly when using diazo intermediates?

  • Methodological Answer : Yields depend on the stability of diazo intermediates. Use electron-deficient sulfonyl azides (e.g., p-nitrobenzenesulfonyl azide) to enhance diazotransfer efficiency . Catalytic amounts of rhodium(II) acetate can stabilize reactive intermediates during cyclopropanation or alkyne formation . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quench reactions promptly to avoid side reactions.

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The phosphonate group acts as an electron-withdrawing group, activating the adjacent cyanoethyl moiety for nucleophilic attack. For example, in reactions with amines, the phosphorus lone pair facilitates intermediate formation via a trigonal bipyramidal transition state. Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. What challenges arise in interpreting ³¹P NMR spectra of this compound derivatives, and how can they be resolved?

  • Methodological Answer : Overlapping signals from similar phosphorus environments (e.g., phosphonate vs. phosphate byproducts) complicate analysis. Use ¹H-decoupled ³¹P NMR to simplify splitting patterns. Spiking with authentic standards or 2D NMR (e.g., HSQC) can distinguish between isomers. Chemical shift databases for phosphonates (e.g., 15–25 ppm for diethyl derivatives) aid assignment .

Q. How do steric and electronic effects influence the stability of this compound during storage or reaction conditions?

  • Methodological Answer : Steric hindrance from the cyanoethyl group reduces hydrolysis susceptibility compared to smaller substituents. However, electron-withdrawing groups (e.g., nitro) on the phosphonate can accelerate degradation under basic conditions. Stability studies under varying pH and temperature (e.g., Arrhenius plots) quantify degradation kinetics .

Data Contradictions and Resolution

  • Evidence Conflict : While diazotransfer methods are emphasized in and , alternative routes (e.g., azidopyrazole reactions in ) suggest competing pathways. Resolution lies in context: diazotransfer is preferred for scalability, while azide-based methods suit specialized intermediates.
  • Safety Data : Safety protocols in and align but lack specifics on diazo decomposition. Supplemental guidance from (hazard analysis frameworks) fills this gap.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.